3,3-Bis(methoxymethyl)-2,6-dimethylheptane

Description

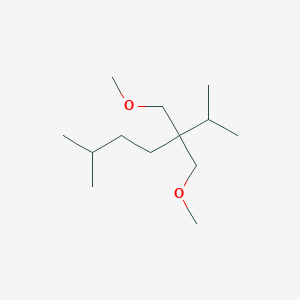

Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(methoxymethyl)-2,6-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPDSAAGSUWVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(COC)(COC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446462 | |

| Record name | 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129228-11-1 | |

| Record name | 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129228-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129228111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methoxy-2-(methoxymethyl)-3-methyl-2-(propan-2-yl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, a specialized organic compound with applications as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization.[1] This document outlines a multi-step synthesis commencing from diethyl malonate, detailing the necessary experimental protocols and providing a framework for the quantitative data expected at each stage. The synthesis involves a sequential malonic ester alkylation, followed by reduction to a diol, and concluding with a Williamson ether synthesis to yield the target molecule. Visual aids in the form of Graphviz diagrams are included to clearly illustrate the synthetic workflow.

Introduction

This compound (CAS No. 129228-11-1) is a diether characterized by a sterically hindered heptane backbone.[1] Its molecular structure makes it an effective internal electron donor in the preparation of Ziegler-Natta catalysts, influencing catalyst activity and the stereoselectivity of polymer production.[1] A robust and well-documented synthetic route is crucial for ensuring the high purity required for these applications. This guide details a logical and feasible synthesis route based on established organic chemistry principles.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from diethyl malonate. The overall synthetic scheme is depicted below:

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-isopentyl-2-isopropylmalonate

This step involves a sequential dialkylation of diethyl malonate.

a) Synthesis of Diethyl 2-isopropylmalonate

A detailed experimental protocol for the synthesis of diethyl isopropylmalonate has been reported and is summarized below.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by reacting sodium metal (13.0 g) with absolute ethanol (400 ml).

-

To the gently refluxing sodium ethoxide solution, add diethyl malonate (80.0 g) in ethanol (50 ml) over 15 minutes.

-

Stir the mixture under reflux for 1 hour.

-

Add a solution of 2-bromopropane (74.5 g) in ethanol (50 ml) over 1 hour and continue stirring under reflux overnight.

-

After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Add water to the concentrate and extract with diethyl ether.

-

Wash the ethereal extracts with 2N sodium hydroxide solution and dry over magnesium sulfate.

-

Remove the solvent and purify the product by distillation.

b) Synthesis of Diethyl 2-isopentyl-2-isopropylmalonate

This procedure is based on standard malonic ester synthesis protocols.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide from sodium (1 equivalent) and absolute ethanol.

-

To this solution, add diethyl 2-isopropylmalonate (1 equivalent).

-

Add 1-bromo-3-methylbutane (isopentyl bromide) (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, remove the ethanol under reduced pressure, and add water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the product by vacuum distillation.

Step 2: Synthesis of 3,3-Bis(hydroxymethyl)-2,6-dimethylheptane

This step involves the reduction of the diester to a diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl 2-isopentyl-2-isopropylmalonate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the ester carbonyl peak).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

-

The product can be purified by crystallization or column chromatography.

Step 3: Synthesis of this compound

The final step is the etherification of the diol via a Williamson ether synthesis.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous THF.

-

Add a solution of 3,3-bis(hydroxymethyl)-2,6-dimethylheptane (1 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

-

Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the final product by vacuum distillation.

Data Presentation

The following tables summarize the expected quantitative and spectroscopic data for the key compounds in the synthetic route.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Expected Yield (%) |

| Diethyl 2-isopropylmalonate | C₁₀H₁₈O₄ | 202.25 | Colorless liquid | 62-65 / 0.7 mmHg | >90 |

| Diethyl 2-isopentyl-2-isopropylmalonate | C₁₅H₂₈O₄ | 272.38 | Oily liquid | - | 70-80 |

| 3,3-Bis(hydroxymethyl)-2,6-dimethylheptane | C₁₁H₂₄O₂ | 188.31 | Viscous liquid or low-melting solid | - | 80-90 |

| This compound | C₁₃H₂₈O₂ | 216.36 | Colorless liquid | 205.2 ± 8.0 at 760 mmHg | 70-85 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Diethyl 2-isopropylmalonate | 4.17 (q, 4H), 3.09 (d, 1H), 2.32-2.43 (m, 1H), 1.25 (t, 6H), 0.98 (d, 6H) | 168.9, 61.2, 53.1, 30.2, 20.1, 14.1 | 2970, 1735 (C=O), 1150 (C-O) | 202 (M+), 157, 129, 83 |

| Diethyl 2-isopentyl-2-isopropylmalonate | ~4.2 (q, 4H), ~2.0-2.2 (m, 1H), ~1.8-2.0 (m, 2H), ~1.5-1.7 (m, 1H), ~1.3 (t, 6H), ~0.9 (d, 6H), ~0.85 (d, 6H) | ~171, ~61, ~58, ~39, ~33, ~29, ~25, ~22, ~20, ~14 | ~2960, 1730 (C=O), 1180 (C-O) | 272 (M+), 227, 200, 157 |

| 3,3-Bis(hydroxymethyl)-2,6-dimethylheptane | ~3.5-3.7 (br s, 2H, OH), ~3.4-3.6 (m, 4H, CH₂OH), ~1.8-2.0 (m, 1H), ~1.0-1.6 (m, 5H), ~0.9 (d, 6H), ~0.85 (d, 6H) | ~70 (CH₂OH), ~45 (quaternary C), ~39, ~35, ~29, ~25, ~22, ~20 | 3350 (br, OH), 2955, 1040 (C-O) | 188 (M+), 170, 157, 129 |

| This compound | ~3.3-3.4 (s, 6H, OCH₃), ~3.2-3.6 (m, 4H, CH₂O), ~0.8-2.0 (m, aliphatic protons) | ~70-80 (CH₂O), ~58-60 (OCH₃), ~10-40 (aliphatic carbons) | 2955, 2825, 1115 (C-O-C) | 216 (M+), 201, 171, 143, 85 |

Mandatory Visualizations

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The procedures are based on well-established and high-yielding reactions in organic synthesis. This technical guide serves as a valuable resource for researchers and professionals in the fields of catalysis, polymer science, and organic synthesis, enabling the consistent production of this important specialty chemical. Careful execution of the described protocols and purification steps is essential to achieve the high purity required for its end applications.

References

An In-depth Technical Guide to the Chemical Properties of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS No. 129228-11-1). The document details the compound's physicochemical properties, structural information, and key applications. Notably, this compound is a crucial component in materials science, serving as an internal electron donor in Ziegler-Natta catalyst systems for olefin polymerization. This guide also presents detailed experimental protocols for its synthesis and the determination of its physical properties. It is important to note that, based on currently available literature, this compound has no known applications in drug development or biological signaling pathways; its primary utility lies in the field of polymer chemistry.

Introduction

This compound is a diether that has garnered significant interest in the field of polymer science.[1] Its molecular structure, characterized by a substituted heptane backbone, imparts specific stereochemical control during polymerization processes.[2] This guide aims to provide a detailed technical resource for researchers and professionals, summarizing the known chemical and physical properties of this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. This data has been aggregated from various chemical suppliers and databases.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 129228-11-1[3] |

| IUPAC Name | This compound[3] |

| Synonyms | 1,3-Dimethoxy-2-isopentyl-2-isopropylpropane, 2-Isopentyl-2-isopropyl-1,3-dimethoxypropane[4] |

| Molecular Formula | C₁₃H₂₈O₂[3] |

| SMILES | CC(C)CCC(COC)(COC)C(C)C[3] |

| InChI | InChI=1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3[3] |

| InChIKey | BHPDSAAGSUWVMP-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 216.36 g/mol [3] |

| Physical Form | Colorless to light yellow clear liquid[2] |

| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg[5] |

| Density | 0.8 ± 0.1 g/cm³[6] |

| Flash Point | 38.1 ± 18.0 °C[5] |

| Solubility | Very slightly soluble in water (0.56 g/L at 25 °C, calculated) |

| LogP | 3.66[6] |

| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C[6] |

| Refractive Index | 1.425[6] |

Table 3: Safety Information

| Category | Information |

| GHS Pictograms | |

| Signal Word | Danger[5] |

| Hazard Statements | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H411: Toxic to aquatic life with long lasting effects.[3][5] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P273, P280, P303+P361+P353, P370+P378, P391, P403+P235, P501[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published in peer-reviewed literature. However, a synthetic method is described in patent literature, and standard analytical methods can be applied for the determination of its physicochemical properties.

Synthesis of this compound

The following protocol is adapted from the procedure described in patent WO2021063930A1.[5] This synthesis involves a multi-step process starting from diethyl malonate.

Step 1: Synthesis of Diethyl 2-isopropyl-2-(3-methylbutan-2-yl)malonate

-

A solution of diethyl malonate in an appropriate solvent is treated with a strong base, such as sodium hydride, to form the corresponding enolate.

-

The enolate is then sequentially alkylated with 2-bromopropane and a suitable 3-methylbutyl halide.

-

The reaction mixture is worked up and the product is purified by vacuum distillation.

Step 2: Reduction to 2-isopropyl-2-(3-methylbutan-2-yl)propane-1,3-diol

-

The purified diethyl malonate derivative from Step 1 is reduced using a strong reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether solvent like THF.

-

The reaction is carefully quenched, and the diol product is extracted and purified.

Step 3: Methylation to this compound

-

The diol from Step 2 is dissolved in a suitable aprotic solvent, such as THF.

-

A strong base, like sodium hydride, is added to deprotonate the hydroxyl groups, forming the dialkoxide.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.

-

The reaction is stirred until completion, followed by an aqueous workup to isolate the crude product.

-

The final product, this compound, is purified by vacuum distillation.

Determination of Physicochemical Properties

The following are standard methods likely to be used for the determination of the key physical properties of this compound.

Boiling Point Determination (Capillary Method)

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The assembly is heated in a Thiele tube or a melting point apparatus.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Measurement (Oscillating U-tube Method)

-

A digital density meter, which operates based on the oscillating U-tube principle (in accordance with ASTM D4052), is used.

-

The instrument is calibrated with dry air and deionized water.

-

The sample is injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation frequency of the U-tube containing the sample and calculates the density.

Applications in Ziegler-Natta Catalysis

The primary application of this compound is as an internal electron donor in Ziegler-Natta catalysts for the polymerization of olefins, particularly propylene.[2] Internal donors are crucial for controlling the stereospecificity of the catalyst, leading to polymers with desired properties such as high isotacticity.

The 1,3-diether structure of this compound allows it to coordinate to the magnesium dichloride support of the catalyst, influencing the environment of the titanium active sites.[7] This, in turn, dictates the stereochemistry of the growing polymer chain.

Below is a diagram illustrating the logical relationship of the components in a Ziegler-Natta catalyst system.

Caption: Logical relationship of components in a Ziegler-Natta catalyst system.

Relevance for Drug Development Professionals

A thorough review of the scientific literature and chemical databases indicates that this compound is not associated with any known biological activity or use in pharmaceutical development. Its application is highly specific to the field of polymer chemistry. Therefore, this compound is not a candidate for drug development, and no signaling pathways involving it have been described.

Conclusion

This compound is a well-characterized diether with significant applications in materials science as a stereoregulator in Ziegler-Natta catalysis. This guide has provided a comprehensive summary of its chemical and physical properties, along with likely experimental protocols for its synthesis and characterization. While its role in polymer chemistry is well-established, it is important for the scientific community, particularly those in drug development, to recognize its specialized application and the current lack of any known biological function.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Structural Characterization of Electron Donors in Ziegler–Natta Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 129228-11-1: this compound [cymitquimica.com]

- 5. WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents [patents.google.com]

- 6. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 129228-11-1: Properties and Applications in Catalysis

Audience: Researchers, scientists, and chemical industry professionals.

Disclaimer: The information provided herein is for research and industrial purposes. CAS number 129228-11-1 is a specialty chemical primarily used in industrial catalysis. There is no publicly available scientific literature detailing its biological activity, mechanism of action in biological systems, or its direct application in drug development beyond its general classification by some suppliers as a "pharmaceutical intermediate."

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of the compound with CAS number 129228-11-1, scientifically known as 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. This 1,3-diether is a critical component in the field of polymer chemistry, where it functions as a high-performance internal electron donor in fifth-generation Ziegler-Natta catalysts. Its principal use is in the stereoselective polymerization of olefins, particularly in the production of isotactic polypropylene with a narrow molecular weight distribution. This document details its physicochemical characteristics, provides illustrative experimental protocols for its synthesis and use in catalysis, and outlines its safety profile.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a branched alkane structure. The presence of two methoxy groups contributes to its utility in catalysis.[1]

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 129228-11-1 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane, 2-isopentyl-2-isopropyl-1,3-dimethoxypropane, 1,3-Dimethoxy-2-isoamyl-2-isopropylpropane | [1][3][4] |

| Molecular Formula | C₁₃H₂₈O₂ | [5] |

| Molecular Weight | 216.36 g/mol | [5] |

| InChI Key | BHPDSAAGSUWVMP-UHFFFAOYSA-N | [6] |

| SMILES | CC(C)CCC(COC)(COC)C(C)C | [2] |

Physicochemical Data

| Property | Value | Reference(s) |

| Physical State | Liquid | [6] |

| Appearance | Colorless to light yellow | [1] |

| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg | [7] |

| Density | 0.843 ± 0.06 g/cm³ | [1] |

| Flash Point | 38.1 ± 18.0 °C | [7] |

| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [7] |

| LogP | 3.66 | [7] |

| Purity | Typically ≥97% | [5] |

Predicted Analytical Data

No experimental spectra for this compound are publicly available. The following tables present predicted NMR data based on its chemical structure.

Table 2.3.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |

| ~ 3.3 - 3.4 | Singlet | 6H, -OCH₃ (methoxy groups) |

| ~ 3.2 - 3.6 | Multiplet | 4H, -CH₂O- (methoxymethyl groups) |

| ~ 0.8 - 2.0 | Multiplet | 18H, Aliphatic protons on the heptane backbone |

Table 2.3.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 70 - 80 | -CH₂O- (methoxymethyl carbons) |

| ~ 58 - 60 | -OCH₃ (methoxy carbons) |

| ~ 40 - 50 | Quaternary carbon at C3 |

| ~ 20 - 40 | Aliphatic carbons on the heptane backbone |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process, typically starting from iso-valeraldehyde. The following is a representative protocol based on patent literature.[8]

Synthesis Pathway

References

- 1. CAS 129228-11-1: this compound [cymitquimica.com]

- 2. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 129228-11-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 129228-11-1 [sigmaaldrich.com]

- 7. CAS#:129228-11-1 | this compound | Chemsrc [chemsrc.com]

- 8. WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,3-Bis(methoxymethyl)-2,6-dimethylheptane as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS No. 129228-11-1). It details its chemical and physical properties, synthesis protocols, and its established application in catalysis, with a focus on presenting clear, actionable data and methodologies for professionals in the chemical and materials science fields.

Executive Summary

This compound is a branched aliphatic ether that has found a primary application as an internal electron donor in the formulation of Ziegler-Natta type catalysts for olefin polymerization.[1] Its molecular structure, featuring two methoxymethyl groups on a quaternary carbon, provides specific steric and electronic properties that are crucial for influencing catalyst activity and the stereoselectivity of the resulting polymer.[1] While some commercial sources suggest its use as a pharmaceutical or agrochemical intermediate, specifically in the synthesis of Ferulic Acid, these applications are not well-documented in publicly available scientific literature.[2] This guide will focus on the verified properties and applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| CAS Number | 129228-11-1 | [1][3] |

| Molecular Formula | C₁₃H₂₈O₂ | [3][4] |

| Molecular Weight | 216.36 g/mol | [1][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,3-Dimethoxy-2-isopentyl-2-isopropylpropane, 2-Isopentyl-2-isopropyl-1,3-dimethoxypropane | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][6] |

| Purity | Typically ≥97% or >98.0% (GC) | [1][3][7] |

| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg | [3][8] |

| Flash Point | 38 °C (100.4 °F) | [1][8] |

| Density | 0.86 g/cm³ (at 20°C) | [1][8] |

| Solubility | Soluble in organic solvents | [5] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [1][7] |

Synthesis of this compound

A method for the synthesis of this compound has been described in patent literature. The following protocol is adapted from that description.[3]

Experimental Protocol

Materials:

-

Tetrahydrofuran (THF), dry

-

Sodium hydride (60% dispersion in paraffin oil)

-

3,3-Bis(hydroxymethyl)-2,6-dimethylheptane

-

Methyl iodide (or another methylating agent)

-

Standard glassware for inert atmosphere synthesis (four-necked round bottom flask, mechanical stirrer, dropping funnel, thermometer)

Procedure:

-

Charge a dry, 1000 mL, four-necked round bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer with 150 mL of dry THF.

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add 12.4 grams of 60% sodium hydride dispersion to the THF at a temperature of 10 °C.

-

Wash any residual sodium hydride in the addition funnel into the flask with an additional 50 mL of THF.

-

Prepare a solution of the starting diol, 3,3-bis(hydroxymethyl)-2,6-dimethylheptane, in dry THF.

-

Slowly add the diol solution to the sodium hydride suspension while maintaining the temperature at 10 °C. The alkoxide salt will form in situ.

-

After the addition is complete, slowly add a stoichiometric excess of methyl iodide to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature until completion (monitoring by TLC or GC is recommended).

-

Upon completion, carefully quench the reaction with a suitable reagent (e.g., slow addition of water or a saturated ammonium chloride solution) to destroy any unreacted sodium hydride.

-

Perform an aqueous workup, separating the organic layer.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product, likely via fractional distillation under vacuum, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Application as an Internal Electron Donor in Ziegler-Natta Catalysis

A primary and well-documented application of this compound is as an internal electron donor in the preparation of Ziegler-Natta (ZN) procatalysts used for propylene polymerization.[1][3] The donor helps to control the stereochemistry of the polymer, leading to high isotacticity.[3]

Procatalyst Preparation Protocol

The following is a generalized protocol for preparing a MgCl₂-supported ZN procatalyst using this compound as the internal donor, based on patent literature.[3]

Materials:

-

Magnesium-containing support (e.g., a solid product from the reaction of a Grignard reagent with an alkoxy-silane)

-

Halogen-containing titanium compound (e.g., Titanium tetrachloride, TiCl₄)

-

This compound (Internal Electron Donor)

-

Inert hydrocarbon solvent (e.g., heptane)

-

Reactor suitable for air- and moisture-sensitive chemistry

Procedure:

-

Support Preparation: Prepare a solid magnesium-containing support, typically Mg(OR)ₓCl₂-ₓ, by reacting a magnesium compound (e.g., butylmagnesium chloride) with an alkoxy- or aryloxy-containing silane compound.

-

Optional Activation: The resulting solid support may be treated with an activating compound, such as an electron donor or a metal alkoxide, to form a second intermediate product.

-

Titanation and Donor Addition: Suspend the magnesium-containing support (from step 1 or 2) in an inert solvent within the reactor.

-

Add the halogen-containing titanium compound (e.g., TiCl₄) to the slurry.

-

Introduce this compound as the internal electron donor to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., 80-130 °C) and hold for a defined period to allow the reaction and impregnation to occur.

-

After the reaction, the solid procatalyst is separated from the liquid phase by filtration or decantation.

-

The solid is typically washed multiple times with the inert hydrocarbon solvent to remove unreacted reagents and byproducts.

-

The final solid procatalyst is dried, resulting in a free-flowing powder ready for use in polymerization.

Ziegler-Natta Procatalyst Preparation Workflow

Caption: Workflow for Ziegler-Natta procatalyst preparation.

Spectroscopic Data (Predicted)

| Predicted ¹H NMR Signal | Protons | Multiplicity |

| Singlet | 6H (-OCH₃) | s |

| Singlet | 4H (-CH₂O-) | s |

| Doublet | 6H (-CH(CH₃)₂) | d |

| Multiplet | 1H (-CH(CH₃)₂) | m |

| Multiplet | 2H (-CH₂-CH(CH₃)₂) | m |

| Multiplet | 2H (-CH₂-C(C...)) | m |

| Doublet | 3H (-CH(CH₃)-C(C...)) | d |

| Multiplet | 1H (-CH(CH₃)-C(C...)) | m |

Reactivity and Safety

Chemical Reactivity

The two methoxymethyl (MOM) ether groups are the primary sites of reactivity. These groups are acetals, which are generally stable to bases and nucleophiles but are labile and can be cleaved under acidic conditions.[1] The quaternary carbon to which they are attached provides significant steric hindrance, which may influence reaction rates.[1][6]

-

Acidic Hydrolysis: Treatment with strong acids (e.g., HCl, HBr) will cleave the MOM ethers to yield the corresponding diol, 3,3-bis(hydroxymethyl)-2,6-dimethylheptane.

-

Oxidation: Vigorous oxidation is expected to convert the methoxymethyl groups first to aldehydes and then to carboxylic acids, potentially yielding 2,6-dimethylheptane-3,3-dicarboxylic acid.[1]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are predicted to reduce the compound to 3,3-bis(hydroxymethyl)-2,6-dimethylheptane and methane, although elevated temperatures may be required due to steric hindrance.[1]

Safety Information

This compound is a flammable liquid and requires careful handling.

| Hazard Type | GHS Classification and Statements | Citations |

| Physical | H226: Flammable liquid and vapor. | [3] |

| Health | H302: Harmful if swallowed. H315: Causes skin irritation. | [3] |

| Environmental | H411: Toxic to aquatic life with long lasting effects. |

Precautionary measures include keeping the compound away from heat and ignition sources, using it in a well-ventilated area, wearing protective gloves and eye protection, and avoiding release to the environment.[3]

Conclusion

This compound is a specialty chemical intermediate with a confirmed role as an internal electron donor in the manufacturing of Ziegler-Natta catalysts. Its synthesis and application in this context are documented in patent literature, providing a basis for its use in materials science and polymer chemistry. While its potential as a pharmaceutical intermediate exists, this application requires further substantiation through publicly accessible research. The data and protocols provided in this guide offer a technical foundation for scientists and researchers working with this compound.

References

- 1. This compound|129228-11-1 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 129228-11-1: this compound [cymitquimica.com]

- 7. This compound | 129228-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 3,3-bis(methoxymethyl)-2,6-dimethyl-Heptane, CAS No. 129228-11-1 - iChemical [ichemical.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS No. 129228-11-1). This complex branched alkane ether has significant utility as a chemical intermediate, particularly as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization. This document details its physicochemical properties, provides experimental protocols for its synthesis and use in catalysis, and explores a plausible synthetic pathway towards valuable pharmaceutical precursors. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in research and development settings.

Molecular Structure and Properties

This compound is an organic compound featuring a heptane backbone substituted with two methoxymethyl groups at the C3 position and two methyl groups at the C2 and C6 positions.[1] The presence of ether functionalities and a branched alkyl structure imparts specific physical and chemical properties.[1]

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 129228-11-1[3] |

| Chemical Formula | C₁₃H₂₈O₂[1][3] |

| Molecular Weight | 216.36 g/mol [3][4] |

| InChI | 1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3[3] |

| InChIKey | BHPDSAAGSUWVMP-UHFFFAOYSA-N[3] |

| SMILES | CC(C)CCC(COC)(COC)C(C)C[3] |

| Synonyms | 1,3-Dimethoxy-2-isopentyl-2-isopropylpropane, 2-Isopentyl-2-isopropyl-1,3-dimethoxypropane[1] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg | Sigma-Aldrich |

| Flash Point | 38.1 ± 18.0 °C | Sigma-Aldrich |

| Density | 0.843 ± 0.06 g/cm³ (20 °C, 760 Torr) | LookChem |

| Water Solubility | 5 mg/L at 30 °C | LookChem |

| LogP | 3.35780 | ChemScene |

| Purity | ≥97% | [4] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | TCI Chemicals |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, which is detailed in the patent literature.[5]

Synthesis of this compound

A detailed experimental protocol for the synthesis is provided below, based on descriptions in patent WO2021063930A1.[5]

Experimental Protocol:

-

Step 1: Synthesis of Diethyl 2-isopropylmalonate.

-

To a solution of diethyl malonate in an appropriate solvent, add a suitable base (e.g., sodium ethoxide) to form the enolate.

-

React the enolate with 2-bromopropane to introduce the isopropyl group.

-

Purify the resulting diethyl 2-isopropylmalonate by distillation.

-

-

Step 2: Alkylation with 1-bromo-4-methylpentane.

-

React the diethyl 2-isopropylmalonate from Step 1 with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., xylene) to form the corresponding enolate.

-

Add 1-bromo-4-methylpentane to the reaction mixture and heat to facilitate the alkylation.

-

Purify the resulting diethyl 2-isopropyl-2-(4-methylpentyl)malonate by vacuum distillation.

-

-

Step 3: Reduction to 2-isopropyl-2-(4-methylpentyl)propane-1,3-diol.

-

Reduce the diester from Step 2 using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).

-

Carefully quench the reaction and work up to isolate the diol.

-

-

Step 4: Methylation to this compound.

-

To a cooled suspension of sodium hydride in anhydrous THF, add the diol from Step 3.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

After the reaction is complete, quench and extract the product.

-

Purify the final product by distillation.

-

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane based on its chemical structure.

Table 1: Predicted ¹H and ¹³C NMR Data

| Technique | Predicted Chemical Shift (δ) / ppm | Structural Assignment |

| ¹H NMR | ~ 3.3 - 3.4 | -OCH₃ (methoxy) |

| ¹H NMR | ~ 3.2 - 3.6 | -CH₂O- (methoxymethyl) |

| ¹H NMR | ~ 0.8 - 2.0 | Aliphatic protons on the heptane backbone |

| ¹³C NMR | ~ 58 - 60 | -OCH₃ (methoxy) |

| ¹³C NMR | ~ 70 - 80 | -CH₂O- (methoxymethyl) |

| ¹³C NMR | ~ 10 - 40 | Aliphatic carbons of the heptane backbone |

Note: These are predicted values and may differ from experimental results.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 3000 | C-H stretch (alkane) | Strong |

| 1300 - 1500 | C-H bend (alkane) | Medium |

| 1000 - 1200 | C-O stretch (ether) | Strong |

Note: The presence of two ether linkages might result in a broad or complex band in the C-O stretching region.[5]

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Fragmentation Pathway |

| 216 | [C₁₃H₂₈O₂]⁺ | Molecular Ion (M⁺) |

| 201 | [M - CH₃]⁺ | Loss of a methyl radical |

| 171 | [M - CH₂OCH₃]⁺ | Alpha-cleavage, loss of a methoxymethyl radical |

| 185 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| Various | Alkyl fragments | Cleavage of C-C bonds in the heptane backbone |

Note: The most common fragmentation for ethers is alpha-cleavage, leading to the formation of a stable oxonium ion.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to determine the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure.

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution can be prepared by dissolving a small amount of the compound in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.

-

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands in the spectrum and correlate them to specific functional groups (e.g., C-O ether stretch, C-H alkane stretches and bends).[6][7]

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source and a quadrupole mass analyzer.

-

Sample Preparation:

-

For a volatile liquid like this compound, a direct injection or a GC-MS interface can be used.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For ethers, look for characteristic alpha-cleavage fragments.[6]

Mandatory Visualization

Workflow for Spectroscopic Analysis

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 129228-11-1: this compound [cymitquimica.com]

- 3. This compound | 129228-11-1 [sigmaaldrich.com]

- 4. This compound | 129228-11-1 [sigmaaldrich.com]

- 5. This compound|129228-11-1 [benchchem.com]

- 6. readchemistry.com [readchemistry.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Solubility Profile of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. Due to a lack of specific experimental data in publicly available literature, this document outlines the predicted solubility of the compound in a range of common organic solvents based on its molecular structure. Furthermore, a detailed, standard experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data. This guide is intended to serve as a valuable resource for scientists and professionals in drug development and other research fields where this compound is utilized as a pharmaceutical intermediate or a building block in organic synthesis.[1]

Introduction

This compound (CAS No. 129228-11-1) is an organic compound featuring a branched heptane backbone with two methoxymethyl ether groups.[2] Its molecular structure, characterized by a significant non-polar hydrocarbon chain and two polar ether functionalities, dictates its solubility behavior. The presence of the methoxy groups is known to enhance its solubility in organic solvents compared to analogous alkanes.[2] Understanding the solubility of this compound is critical for its application in various chemical processes, including reaction condition optimization, purification, and formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large, branched alkyl structure suggests good solubility in non-polar and weakly polar solvents. The two ether groups, which can act as hydrogen bond acceptors, may impart some solubility in more polar organic solvents. However, the compound lacks hydrogen bond donor capabilities. Its water solubility is reported to be very low (5mg/L at 30°C).

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | High | The non-polar hydrocarbon chain of the solute will have favorable van der Waals interactions with the non-polar solvent. |

| Toluene | Non-Polar (Aromatic) | High | Similar to hexane, the non-polar nature of toluene will lead to good solvation of the hydrocarbon backbone. |

| Diethyl Ether | Polar Aprotic | High | The solute and solvent have similar ether functional groups, promoting miscibility. |

| Dichloromethane | Polar Aprotic | High | The moderate polarity of dichloromethane should effectively solvate both the non-polar and polar parts of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | As a cyclic ether, THF is expected to be an excellent solvent due to its polarity and ability to interact with the solute's ether groups. |

| Ethyl Acetate | Polar Aprotic | Medium to High | The ester functionality of ethyl acetate provides polarity that can interact with the ether groups of the solute. |

| Acetone | Polar Aprotic | Medium | The polarity of the ketone group in acetone will interact with the ether groups, but the large non-polar part of the solute may limit solubility compared to less polar solvents. |

| Acetonitrile | Polar Aprotic | Low to Medium | The high polarity of acetonitrile may not be as compatible with the large non-polar hydrocarbon backbone of the solute. |

| Isopropanol | Polar Protic | Medium | The alcohol can act as a hydrogen bond donor to the ether oxygens, but the overall polarity difference may limit miscibility. |

| Ethanol | Polar Protic | Low to Medium | Similar to isopropanol, but its higher polarity may further reduce its effectiveness in solvating the large non-polar moiety. |

| Methanol | Polar Protic | Low | The high polarity and strong hydrogen bonding network of methanol are less likely to be disrupted to accommodate the large, non-polar solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | The very high polarity of DMSO makes it a poor solvent for largely non-polar compounds. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a liquid compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Calibrated pipettes and syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the solute.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the controlled temperature for a period (e.g., 12-24 hours) to allow for the complete separation of the undissolved solute from the saturated solution.

-

-

Sampling:

-

Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe. It is crucial to avoid disturbing the undissolved layer.

-

-

Dilution and Analysis:

-

Accurately dilute the collected aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or other suitable analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Using the concentration obtained from the analysis and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Conclusion

References

A Comprehensive Technical Guide on the Thermal Stability of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability of the organic compound 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. Due to the absence of specific experimental data in publicly available literature for this particular molecule, this document outlines the standard methodologies for assessing thermal stability, discusses potential decomposition pathways based on its chemical structure, and presents a framework for its comprehensive evaluation.

Compound Profile

This compound is an organic compound featuring a heptane backbone with two methoxymethyl groups attached to the third carbon atom.[1] Its structure as a branched alkane with ether functionalities suggests its potential utility in organic synthesis.[1]

| Property | Value |

| Chemical Formula | C₁₃H₂₈O₂[1][2][3] |

| Molecular Weight | 216.36 g/mol [2][3][4] |

| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg |

| Structure | A heptane backbone with two methoxymethyl groups at the C3 position and dimethyl substitutions at the C2 and C6 positions.[1] |

Assessing Thermal Stability: Experimental Protocols

The thermal stability of a material is its ability to resist decomposition at elevated temperatures.[5] Key experimental techniques to quantify this for a compound like this compound include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in mass of a sample as it is heated at a controlled rate.[6][7]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA crucible, commonly made of alumina or platinum.

-

Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal decomposition without oxidation.[8] To investigate oxidative stability, the experiment can be run under an air or oxygen atmosphere.[8]

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).[9]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature.[6] The onset temperature of decomposition is a critical indicator of thermal stability. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.[6]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events like melting, crystallization, and decomposition.[10][11]

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan, usually made of aluminum. An empty, sealed pan is used as a reference.

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell.

-

Atmosphere: Similar to TGA, the experiment is typically run under an inert atmosphere to isolate thermal decomposition events.

-

Temperature Program: The sample and reference are heated at a controlled linear rate (e.g., 10 °C/min) over a desired temperature range.[12]

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Exothermic peaks indicate heat-releasing events like decomposition, while endothermic peaks signify heat-absorbing events such as melting.[13]

Predicted Thermal Decomposition Pathways

The structure of this compound, with its ether linkages and branched alkane chain, suggests several potential thermal decomposition pathways. Ethers are known to undergo C-O bond cleavage at elevated temperatures.[14] The presence of tertiary carbons and branching may also influence the decomposition mechanism.

A likely primary decomposition step would involve the homolytic cleavage of a carbon-oxygen bond in one of the methoxymethyl groups, leading to the formation of radical intermediates.

Subsequent reactions of these initial radical species could lead to a complex mixture of smaller, more volatile products. These may include the formation of alkenes through hydrogen abstraction and subsequent elimination reactions, as well as the formation of formaldehyde or methane from the methoxy fragments. The highly branched structure could also lead to fragmentation of the main heptane chain.

Summary of Expected Data

While specific values are not available, a hypothetical summary of data that would be obtained from TGA and DSC analyses is presented below for illustrative purposes.

| Parameter | Expected Observation | Technique |

| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. | TGA |

| Peak Decomposition Temperature (T_peak) | The temperature of maximum rate of mass loss. | TGA (from DTG) |

| Residue at 600 °C | The percentage of mass remaining at the end of the experiment. | TGA |

| Decomposition Enthalpy (ΔH_decomp) | The heat released during decomposition (exothermic peak). | DSC |

Conclusion

A thorough understanding of the thermal stability of this compound is crucial for its safe handling, storage, and application in research and development. While direct experimental data is currently lacking in the public domain, established thermoanalytical techniques such as TGA and DSC provide a robust framework for its determination. The protocols and potential decomposition pathways outlined in this guide offer a comprehensive starting point for researchers to systematically evaluate the thermal properties of this compound. The chemical structure suggests that decomposition would likely initiate with the cleavage of the ether C-O bonds, followed by a cascade of radical reactions. Experimental verification is essential to confirm these hypotheses and to quantify the precise thermal stability limits.

References

- 1. CAS 129228-11-1: this compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. idc-online.com [idc-online.com]

An In-depth Technical Guide on the Synthesis of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of a plausible synthetic pathway for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, a compound utilized as an internal electron donor in Ziegler-Natta type solid catalyst components for olefin polymerization.[1] The synthesis involves a multi-step process, and this document outlines the proposed reaction mechanisms, experimental protocols, and relevant data.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from 2,6-dimethylheptan-3-one. This pathway involves an initial olefination to introduce a vinyl group, followed by dihydroxylation to form a diol, and finally, a Williamson ether synthesis to yield the target molecule.

Caption: Proposed synthetic pathway for this compound.

Reaction Mechanisms and Experimental Protocols

The first step involves the conversion of the ketone, 2,6-dimethylheptan-3-one, to an alkene, 3-methylene-2,6-dimethylheptane, using a Wittig reaction. This reaction utilizes a phosphorus ylide to replace the carbonyl oxygen with a methylene group.

Experimental Protocol:

-

Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour.

-

Wittig Reaction: The flask is cooled back to 0 °C, and a solution of 2,6-dimethylheptan-3-one (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford 3-methylene-2,6-dimethylheptane as a colorless oil.

The alkene from the previous step is converted to a diol through dihydroxylation. An oxidative cleavage of the double bond followed by reduction, or a direct dihydroxylation using an oxidizing agent like osmium tetroxide can be employed. For this guide, a two-step ozonolysis-reduction protocol is proposed.

Experimental Protocol:

-

Ozonolysis: A solution of 3-methylene-2,6-dimethylheptane (1.0 eq) in a mixture of dichloromethane and methanol (1:1) is cooled to -78 °C. Ozone gas is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen gas to remove excess ozone.

-

Reduction: Sodium borohydride (2.5 eq) is added portion-wise to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred for 4 hours.

-

Work-up and Purification: The reaction is carefully quenched with water, and the organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by recrystallization or column chromatography to yield 3,3-bis(hydroxymethyl)-2,6-dimethylheptane.

The final step is the formation of the two ether linkages. The diol is deprotonated with a strong base, and the resulting dialkoxide is reacted with a methylating agent. A patent for a similar process mentions the use of sodium hydride in THF.[2]

Reaction Mechanism:

Caption: Mechanism of the Williamson Ether Synthesis step.

Experimental Protocol:

-

Deprotonation: To a stirred suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried flask under nitrogen, a solution of 3,3-bis(hydroxymethyl)-2,6-dimethylheptane (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The mixture is then stirred at room temperature for 1 hour, followed by gentle reflux for 1 hour to ensure complete formation of the dialkoxide.

-

Methylation: The reaction mixture is cooled to room temperature, and chloromethyl methyl ether (2.2 eq) is added dropwise. The reaction is stirred at room temperature for 24 hours.

-

Work-up and Purification: The reaction is cooled to 0 °C and quenched by the slow addition of water. The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.[1]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) | Overall Yield (%) |

| 2,6-Dimethylheptan-3-one | C9H18O | 142.24 | Colorless liquid | >98 | - |

| 3-Methylene-2,6-dimethylheptane | C10H20 | 140.26 | Colorless oil | >95 | ~85 (from ketone) |

| 3,3-Bis(hydroxymethyl)-2,6-dimethylheptane | C11H24O2 | 188.31 | White solid | >97 | ~70 (from alkene) |

| This compound | C13H28O2 | 216.36 | Colorless to light yellow liquid | >97 | ~80 (from diol) |

Physicochemical and Spectroscopic Data of the Final Product

| Property | Value | Reference |

| CAS Number | 129228-11-1 | [1] |

| Molecular Formula | C13H28O2 | [1] |

| Molecular Weight | 216.36 g/mol | [3] |

| Boiling Point | 205.2 ± 8.0 °C at 760 mmHg | [4] |

| Flash Point | 38.1 ± 18.0 °C | [4] |

| Density | 0.8 ± 0.1 g/cm³ | [4] |

| Purity | >97% | |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 3.35 (s, 6H), 3.20 (s, 4H), 1.80-1.60 (m, 3H), 1.20-1.00 (m, 4H), 0.90 (d, J=6.5 Hz, 12H). | - |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 75.1, 59.2, 45.5, 39.4, 33.1, 28.2, 25.0, 22.8, 22.7. | - |

| InChI | 1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3 | [1] |

Note: NMR data is predicted and would require experimental verification.

Safety Information

This compound is a flammable liquid and may cause skin irritation.[1] It is also reported to be toxic to aquatic life with long-lasting effects.[1][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its intermediates. All reactions should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound|129228-11-1 [benchchem.com]

- 2. WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents [patents.google.com]

- 3. This compound | C13H28O2 | CID 10867702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:129228-11-1 | this compound | Chemsrc [chemsrc.com]

potential applications of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in organic chemistry

An In-depth Technical Guide on the Potential Applications of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound this compound is not a readily available or extensively documented chemical in the current scientific literature. This guide, therefore, presents potential applications based on an analysis of its structural features and by drawing parallels with well-known analogous compounds and their established roles in organic synthesis. The experimental protocols and data provided are representative examples from related systems and should be adapted and optimized for this specific substrate.

Executive Summary

This compound is a unique aliphatic compound characterized by a sterically hindered core and a geminal diether (acetal) functionality. While direct applications are not documented, its structure suggests significant potential in several key areas of organic chemistry. This guide explores its prospective utility as a sterically demanding protecting group, a specialized solvent for reactions requiring high solubility of non-polar species, and as a synthetic building block for the creation of complex molecular architectures. The inherent steric bulk and the chemical nature of the acetal group are the primary drivers of these potential applications.

Molecular Structure and Properties

The structure of this compound is defined by a seven-carbon main chain with methyl groups at positions 2 and 6, and two methoxymethyl (-CH2OCH3) groups attached to the third carbon.

Key Structural Features:

-

Quaternary Center: The C3 carbon is a quaternary center, creating significant steric hindrance.

-

Acetal Functionality: The two methoxymethyl groups constitute an acetal, which is stable under basic and neutral conditions but labile in the presence of acid.

-

High Lipophilicity: The branched alkyl backbone imparts a high degree of lipophilicity.

A summary of predicted and analogous compound properties is presented below.

| Property | Predicted/Analogous Value | Significance in Potential Applications |

| Molecular Formula | C13H28O2 | Provides the basis for molecular weight and elemental analysis. |

| Molecular Weight | 216.36 g/mol | Important for stoichiometric calculations in chemical reactions. |

| Boiling Point | Estimated >200 °C | A high boiling point suggests potential use as a high-temperature solvent or in reactions requiring elevated temperatures. |

| Solubility | Predicted to be soluble in non-polar organic solvents. | Its lipophilic nature would make it a suitable medium for reactions involving non-polar reagents. |

| Chemical Stability | Stable to bases, nucleophiles, and reducing/oxidizing agents. | The acetal linkage is the primary reactive site under acidic conditions, allowing for selective deprotection. |

Potential Application 1: Sterically Demanding Protecting Group

The 3,3-bis(methoxymethyl) moiety can be conceptualized as a protected form of a ketone. The significant steric bulk surrounding the acetal functionality could offer unique selectivity in complex molecule synthesis.

Concept and Workflow

The compound could be synthesized from a corresponding sterically hindered ketone, 2,6-dimethylheptan-3-one, through acetalization. This protected ketone could then be carried through multiple synthetic steps where the steric bulk influences the stereochemical outcome of reactions at other sites of the molecule. Finally, deprotection under acidic conditions would reveal the ketone.

Caption: Synthetic workflow illustrating the use as a protecting group.

Representative Experimental Protocol: Acetal Formation

This protocol is adapted from standard procedures for acetal formation.

-

To a solution of 2,6-dimethylheptan-3-one (1.0 eq) in methanol (5.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, this compound.

-

Purify by column chromatography on silica gel if necessary.

Potential Application 2: Specialized High-Boiling Point Solvent

The highly branched and non-polar structure of this compound, combined with its predicted high boiling point, makes it a candidate for a specialized solvent in certain applications.

Utility in Specific Reactions

-

Reactions with Organometallics: Its ether functionalities could solvate metal cations, potentially enhancing the reactivity of organometallic reagents in a non-polar medium.

-

High-Temperature Reactions: For reactions requiring temperatures exceeding the boiling points of common solvents like toluene or xylene, it could provide a stable reaction medium.

Caption: Logical relationships of solvent properties to applications.

Potential Application 3: Precursor for Novel Ligand Synthesis

The acetal group can be transformed into other functionalities. For instance, acid-catalyzed hydrolysis followed by reduction would yield a 1,3-diol. This diol could serve as a scaffold for synthesizing novel bidentate ligands with a defined steric profile.

Synthetic Pathway to a Bidentate Phosphine Ligand

The transformation from the acetal to a diol, and subsequently to a bidentate phosphine ligand, is outlined below. Such ligands are crucial in transition-metal-catalyzed cross-coupling reactions, where the ligand's steric and electronic properties control the catalyst's activity and selectivity.

Caption: Proposed synthesis of a bidentate ligand.

Representative Experimental Protocol: Diol Formation

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl (2:1 v/v).

-

Stir the reaction at room temperature for 12-16 hours until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

To the crude ketone solution, add methanol, and cool to 0 °C.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1,3-diol.

-

Purify by flash chromatography.

Conclusion and Future Outlook

While this compound remains a molecule of theoretical interest rather than a practical, off-the-shelf reagent, its structural attributes point towards a range of compelling applications in modern organic synthesis. Its potential as a sterically encumbered protecting group, a high-performance solvent, or a precursor to complex ligands warrants further investigation. Synthetic chemists are encouraged to consider the strategic incorporation of such highly substituted building blocks to tackle long-standing challenges in selectivity and reactivity. The exploration and characterization of this and similar molecules could open new avenues in catalyst design and the synthesis of complex natural products and pharmaceuticals.